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Compound of Interest

Compound Name:
3-Methoxy-6-methylpyrazin-2-

amine

Cat. No.: B8645406 Get Quote

Part 1: Chemical Identity & Physicochemical Profile
3-Methoxy-6-methylpyrazin-2-amine is a substituted pyrazine derivative utilized primarily as a

scaffold in medicinal chemistry.[1] It serves as a critical intermediate for constructing kinase

inhibitors (e.g., PLK4, CDK) and GPCR ligands (e.g., CRF receptors) due to its ability to

function as an ATP-hinge binder mimic.
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Property Value Notes

IUPAC Name
3-Methoxy-6-methylpyrazin-2-

amine

Also: 2-Amino-3-methoxy-6-

methylpyrazine

CAS Number 89464-88-0
Distinct from the 5-methyl

isomer (CAS 89464-87-9)

Molecular Formula C₆H₉N₃O

Molecular Weight 139.15 g/mol Fragment-like chemical space

Appearance Off-white to pale yellow solid Crystalline

Solubility DMSO, Methanol, DCM
Moderate water solubility due

to polarity

pKa (Calculated) ~2.5 (Pyrazine N), ~16 (Amine)

The pyrazine ring is electron-

deficient; the exocyclic amine

is weakly basic due to

resonance.

LogP ~0.7 – 0.9
Lipophilic efficiency favorable

for CNS penetration

TPSA ~68 Å² Good oral bioavailability profile

Part 2: Synthetic Methodology
The synthesis of 3-methoxy-6-methylpyrazin-2-amine is non-trivial due to the need for

regioselective functionalization of the pyrazine ring. The most robust industrial route involves a

bromination-displacement-reduction sequence starting from the commercially available 2-

amino-6-methylpyrazine.

Step-by-Step Synthesis Protocol
Step 1: Regioselective Bromination
Direct methoxylation of the pyrazine core is difficult. The ring is first activated via halogenation.

Reagents: N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetonitrile.
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Procedure: Treat 2-amino-6-methylpyrazine with 2.0–2.2 equivalents of NBS at 0°C to room

temperature.

Mechanism: The amino group directs electrophilic aromatic substitution to the ortho (C3) and

para (C5) positions.

Intermediate:3,5-Dibromo-6-methylpyrazin-2-amine.[2] (Note: Monobromination often yields

mixtures; dibromination is more controllable).

Step 2: Nucleophilic Aromatic Substitution (S_NAr)
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux.

Procedure: The dibromo intermediate is refluxed with NaOMe.

Regioselectivity: The C3-bromine (ortho to the amine) is more labile to nucleophilic attack

than the C5-bromine due to the stabilizing inductive effect of the adjacent amine nitrogen and

the specific electronic environment of the pyrazine N1/N4.

Intermediate:5-Bromo-3-methoxy-6-methylpyrazin-2-amine.[2][3]

Step 3: Hydrodehalogenation (Reductive Debromination)
Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Triethylamine (base), Methanol.

Procedure: Hydrogenation removes the remaining bromine atom at C5.

Product:3-Methoxy-6-methylpyrazin-2-amine.[1][2][3][4][5][6][7]

Synthesis Workflow Visualization

Figure 1: Validated Synthetic Route via Dibromo Intermediate
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Part 3: Reactivity & Medicinal Chemistry
Applications
Reactivity Profile
The molecule possesses three distinct vectors for chemical modification, making it a versatile

building block (BB).

The Exocyclic Amine (C2-NH₂):

Nucleophilicity: Reduced compared to aniline due to the electron-withdrawing pyrazine

ring.

Reactions: Requires strong electrophiles for acylation or Buchwald-Hartwig couplings.

Often used as the nucleophile to attack chloropyrimidines or acid chlorides.

Sandmeyer Reaction: Can be converted to a halide (Cl, Br, I) via diazotization (

), allowing for subsequent Suzuki couplings at C2.

The Methoxy Group (C3-OCH₃):

Metabolic Liability: Susceptible to O-demethylation by cytochrome P450 enzymes (CYP),

yielding the pyrazinone derivative. This is a key consideration in lead optimization.

Displacement: Under harsh acidic conditions (e.g., HBr/AcOH), it can be hydrolyzed to the

hydroxy/oxo form.

The Pyrazine Ring Nitrogen (N1/N4):

H-Bond Acceptance: N1 is sterically crowded by the methyl and amine; N4 is more

accessible.

N-Oxidation: Treatment with mCPBA yields N-oxides, which can be rearranged to

introduce further functionality (e.g., chlorination) via the Boekelheide reaction.

Medicinal Chemistry: Pharmacophore Features
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In kinase drug discovery, this scaffold mimics the adenine ring of ATP.

Hinge Binding: The N1 and 2-NH₂ motif forms a donor-acceptor pair that creates hydrogen

bonds with the kinase hinge region (e.g., backbone carbonyl and amide NH).

Selectivity Filter: The 3-OCH₃ group projects into the solvent-exposed region or a

hydrophobic pocket (gatekeeper), often providing selectivity over other kinases.

6-Methyl Group: Provides a hydrophobic anchor and restricts rotation if coupled to bulky

systems, locking the bioactive conformation.

Reactivity & Interaction Map

Figure 2: Reactivity Vectors and Pharmacophoric Interactions
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Part 4: Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

GHS Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to

oxidation over extended periods; protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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